(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXPCYWVTLXOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.
Ethoxyethyl Substitution: The bromo-substituted benzothiazole undergoes a nucleophilic substitution reaction with 2-ethoxyethylamine to introduce the ethoxyethyl group.
Acetylation: The final step involves the acetylation of the benzamide moiety using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity: It exhibits antimicrobial properties and is investigated for its effectiveness against various bacterial and fungal strains.
Biological Studies: The compound is used in biological assays to study its interaction with specific enzymes and receptors.
Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a benzo[d]thiazole core with derivatives reported in and , but substituents differ significantly:
Key Observations:
- Electron-Withdrawing Groups : The 6-bromo substituent in the target compound likely increases electrophilicity compared to the ethoxy group in ’s analog .
- Solubility : The 2-ethoxyethyl chain in the target compound may enhance solubility relative to simpler alkyl chains (e.g., ethyl in ) .
- Bioactivity : Acetyl and sulfamoyl groups (in ) are associated with hydrogen-bonding interactions critical for target binding .
Physicochemical Properties
Data from highlight trends in melting points (mp) and spectroscopic features:
Analysis:
- Melting Points : Bulky substituents (e.g., pyridin-2-yl in 8a) correlate with higher melting points due to enhanced crystal packing .
- IR Spectra : The target compound’s acetyl group is expected to show C=O stretches near 1670–1700 cm⁻¹, similar to 8a .
- Mass Spectrometry : Fragments at m/z 77 (benzoyl ion) and 105 (acetylated benzoyl) are common in benzamide derivatives, as seen in 6 and 8a .
Implications of Substituent Diversity
Biological Activity
(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The following article delves into its biological activity, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of appropriate thiazole derivatives with benzamides. The synthesis pathway may include the following steps:
- Formation of Thiazole Intermediate : A thiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.
- Bromination : The introduction of a bromine atom at the 6-position is achieved through electrophilic aromatic substitution.
- Acetylation : The acetyl group is introduced via acetyl chloride or acetic anhydride in the presence of a base.
- Final Coupling : The final compound is obtained by coupling the thiazole derivative with an appropriate benzamide.
Biological Activity
The biological activity of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its effects on inflammation and immune responses.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown IC50 values ranging from 4 to 9 µM against human lymphocyte cell lines, indicating their potential as anti-cancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MT-4 (HIV model) | 4 |
| Compound B | Leukaemia | 5 |
| (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | Various solid tumors | TBD |
Anti-inflammatory and Immunosuppressive Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The mechanism by which (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects may involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Cytokine Production : Influencing inflammatory pathways and immune cell activity.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Study on Leukaemia Cells : A derivative exhibited significant growth inhibition in leukaemia cell lines, suggesting a pathway for further development into therapeutic agents .
- Inflammation Models : In animal models, compounds similar to (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide demonstrated reduced markers of inflammation when administered during induced inflammatory responses .
Q & A
Basic Question: What are the critical considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis of this benzothiazole-benzamide hybrid requires precise control of reaction parameters. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the acetylbenzoyl moiety and the benzo[d]thiazol-2(3H)-ylidene core .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for enhancing reaction rates and solubility of intermediates .
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., over-halogenation) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate the Z-isomer, confirmed by NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
